N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide
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Overview
Description
N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide is an organic compound with a complex structure that includes a benzofuran ring and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide typically involves the cyclization of ortho-hydroxyphenyl derivatives. One common method is the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents, such as (diacetoxyiodo)benzene in acetonitrile . Another method involves the use of ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols .
Industrial Production Methods
The use of palladium nanoparticles for one-pot synthesis via Sonogashira cross-coupling reactions under ambient conditions is a promising approach .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in acetonitrile.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Scientific Research Applications
N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-Acetamidophenol: Known for its antifungal, anti-inflammatory, and antitumor activities.
N-(2-Hydroxyphenyl)acetamide: Used in the pharmaceutical industry for its stabilizing properties.
Uniqueness
N-[2-(2-Hydroxyphenyl)-1-benzofuran-3-yl]acetamide is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler analogs like 2-acetamidophenol and N-(2-hydroxyphenyl)acetamide.
Properties
CAS No. |
67498-64-0 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-[2-(2-hydroxyphenyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C16H13NO3/c1-10(18)17-15-12-7-3-5-9-14(12)20-16(15)11-6-2-4-8-13(11)19/h2-9,19H,1H3,(H,17,18) |
InChI Key |
DVEQMZMURRRUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C3=CC=CC=C3O |
Origin of Product |
United States |
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